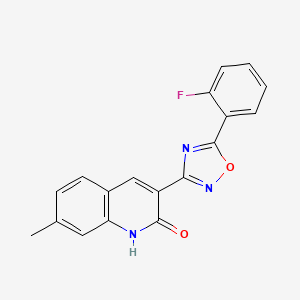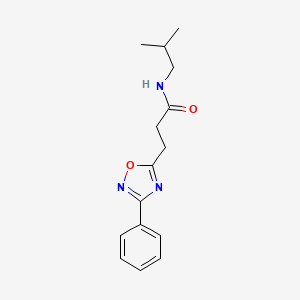
N-isobutyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
Descripción general
Descripción
N-isobutyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide, also known as IPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IPP is a derivative of 1,2,4-oxadiazole, which is a heterocyclic compound that has been extensively studied for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-isobutyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is not fully understood, but studies suggest that it acts by inhibiting the activity of enzymes involved in cell proliferation and angiogenesis. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in cancer cell invasion and metastasis. Additionally, this compound has been found to inhibit the activity of vascular endothelial growth factor (VEGF), which is a protein that promotes the growth of new blood vessels in tumors.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound has a high binding affinity for metal ions such as copper, zinc, and iron, which makes it a potential candidate for metal ion detection in biological samples. This compound has also been found to inhibit the activity of MMPs and VEGF, thereby reducing cancer cell invasion and angiogenesis. Additionally, this compound has been shown to induce apoptosis, which is a programmed cell death process that is essential for the regulation of cell growth and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-isobutyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its high binding affinity for metal ions, which makes it a potential candidate for metal ion detection in biological samples. Additionally, this compound has been found to have anti-cancer properties, which makes it a potential candidate for cancer treatment. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which makes it difficult to dissolve in aqueous solutions.
Direcciones Futuras
There are several future directions for research on N-isobutyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide. One potential direction is to investigate its use as a fluorescent probe for detecting metal ions in biological samples. Another potential direction is to study its anti-cancer properties in more detail, with a focus on understanding its mechanism of action and optimizing its efficacy. Additionally, future research could explore the use of this compound as a photosensitizer in photodynamic therapy, with a focus on optimizing its photodynamic properties and reducing its toxicity.
Métodos De Síntesis
The synthesis of N-isobutyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of isobutyric anhydride with 3-phenyl-1,2,4-oxadiazole-5-amine in the presence of a catalyst. The reaction proceeds through an acylation process, wherein the anhydride reacts with the amine to form an amide bond. The resulting product is then purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-isobutyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has shown promising results in various scientific research applications. It has been studied for its potential use as a fluorescent probe for detecting metal ions in biological samples. This compound has also been investigated for its anti-cancer properties, with studies showing that it inhibits the proliferation of cancer cells. Additionally, this compound has been studied for its use as a photosensitizer in photodynamic therapy, which is a type of cancer treatment that involves the use of light to activate a photosensitizing agent that destroys cancer cells.
Propiedades
IUPAC Name |
N-(2-methylpropyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-11(2)10-16-13(19)8-9-14-17-15(18-20-14)12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGMPXBMFUCPDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CCC1=NC(=NO1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101321121 | |
| Record name | N-(2-methylpropyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101321121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26665382 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
850738-48-6 | |
| Record name | N-(2-methylpropyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101321121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



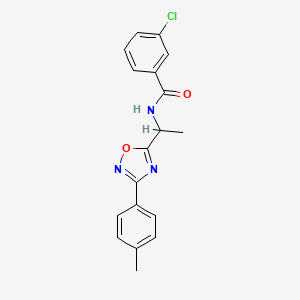
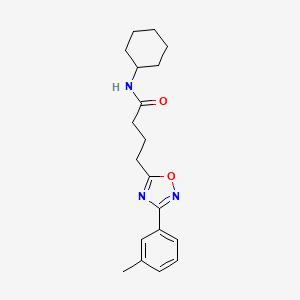
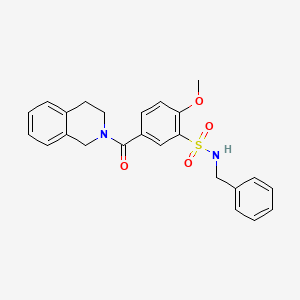
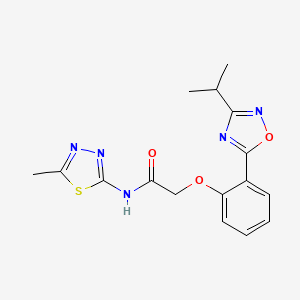


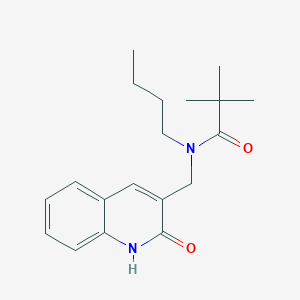
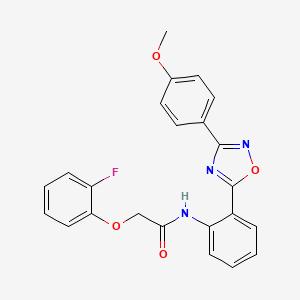
![N-{5-[(4-carbamoylphenyl)sulfamoyl]-2-methoxyphenyl}-2,4-dichlorobenzamide](/img/structure/B7699924.png)
![(E)-N-benzyl-N-(2-(2-((6-bromobenzo[d][1,3]dioxol-5-yl)methylene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B7699942.png)

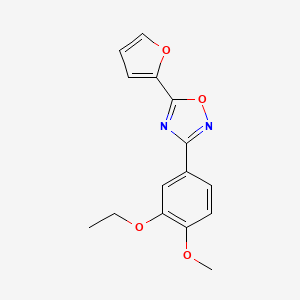
![3-(2-chlorophenyl)-N-(2-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7699958.png)
